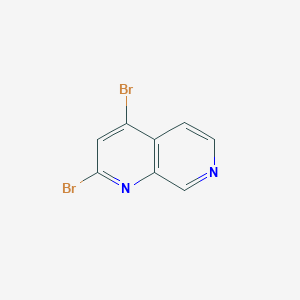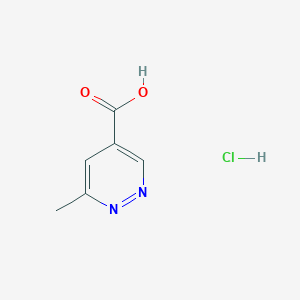
6-Methylpyridazine-4-carboxylic acid hydrochloride
説明
6-Methylpyridazine-4-carboxylic acid is a heteroaromatic organic compound . It has a molecular weight of 138.13 . The IUPAC name for this compound is 6-methyl-4-pyridazinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Methylpyridazine-4-carboxylic acid is 1S/C6H6N2O2/c1-4-2-5(6(9)10)3-7-8-4/h2-3H,1H3,(H,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Methylpyridazine-4-carboxylic acid is a solid at room temperature .科学的研究の応用
Potent Inhibitors Synthesis
One study discussed the synthesis of potent and selective inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which are relevant for treating type-2 diabetes. The study highlighted the preparation of these inhibitors, labeled with carbon-13 and carbon-14, to enable drug metabolism and pharmacokinetics studies (Latli et al., 2017).
Novel Synthetic Routes
Another research effort focused on developing new synthetic routes for related compounds, showcasing the methodological advancements in the chemical synthesis of pyridazine derivatives. For instance, two new synthetic routes were identified for the preparation of 6-methoxypyridazine-3-carboxylic acid, demonstrating the versatility and utility of these chemical frameworks in synthesis (Ju Xiu-lian, 2011).
Molecular Structure and Vibrational Spectra
Research on the molecular structure, vibrational spectra, and thermodynamic analysis of similar compounds has provided insights into their physical and chemical properties. Such studies are crucial for understanding the behavior of these compounds under various conditions and can lead to novel applications in material science and chemistry (Prabavathi et al., 2015).
Corrosion Inhibition
The applications of pyridazine derivatives extend into materials science, particularly in the field of corrosion inhibition. For example, a study evaluated the effectiveness of a new synthesized compound as a corrosion inhibitor for mild steel in HCl solution, highlighting the potential industrial applications of these compounds in protecting metals from corrosion (Migahed & Nassar, 2008).
Antimicrobial Agents
Derivatives of 6-methylpyridazine-4-carboxylic acid have been synthesized and evaluated as antimicrobial agents, showing significant to moderate activity against various bacteria and fungi. This indicates the potential of these compounds in developing new antimicrobial drugs (Abdel-Mohsen, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
6-methylpyridazine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-5(6(9)10)3-7-8-4;/h2-3H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLTRANJLOYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridazine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



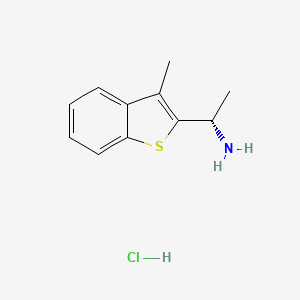
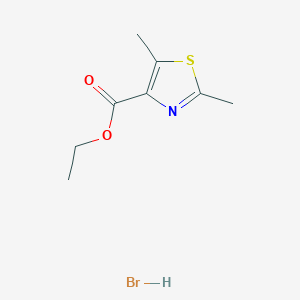
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)




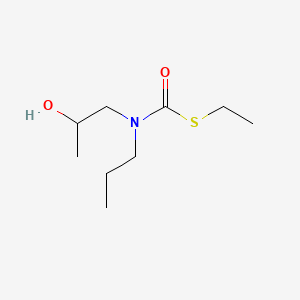
![N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]](/img/structure/B1430607.png)

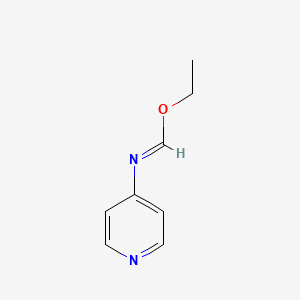
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)
